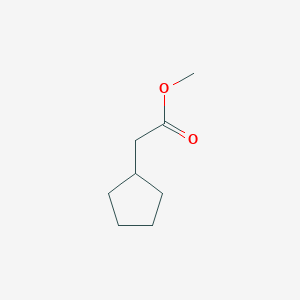

Methyl 2-cyclopentylacetate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-cyclopentylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSNISVKFYYCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500903 | |

| Record name | Methyl cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2723-38-8 | |

| Record name | Methyl cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Cyclopentylacetate and Its Derivatives

Chemo-Enzymatic and Biocatalytic Approaches

The integration of enzymes into organic synthesis presents a potent and environmentally sustainable alternative to conventional chemical techniques. Operating under mild reaction conditions, biocatalysis frequently delivers exceptional levels of chemo-, regio-, and stereoselectivity.

Enzymatic kinetic resolution stands out as a highly effective method for producing enantiomerically enriched cyclopentane (B165970) derivatives. This technique leverages the capacity of enzymes, particularly lipases, to selectively acylate or hydrolyze one enantiomer within a racemic mixture, thereby leaving the other enantiomer untouched. A prominent illustration is the resolution of (±)-methyl 2-hydroxycyclopentylacetate, where lipases like Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate one enantiomer, facilitating the separation of the resulting acylated product from the unreacted alcohol. This methodology has been successfully employed to isolate both enantiomers with high enantiomeric excess (ee).

Another powerful enzymatic technique is the desymmetrization of prochiral cyclopentane derivatives. For instance, the hydrolysis of a prochiral diester on a cyclopentane ring by a lipase can yield a chiral monoester with high enantiopurity. This strategy circumvents the inherent 50% maximum yield limitation associated with kinetic resolution.

Table 1: Enzymatic Resolution of Cyclopentane Derivatives

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | (±)-Methyl 2-hydroxycyclopentylacetate | Acylation | Enantiomerically enriched acetate (B1210297) | >95% |

| Pseudomonas cepacia lipase (PCL) | Racemic 2-substituted cyclopentanols | Transesterification | (R)-acetate | >99% |

| Porcine pancreatic lipase (PPL) | cis-3,5-diacetoxycyclopentene | Hydrolysis | (+)-(1R,4S)-4-hydroxy-2-cyclopentenyl acetate | 98% |

Directed evolution and protein engineering have significantly broadened the applicability of biocatalysis, enabling the creation of enzymes with customized substrate specificities and heightened catalytic activities. These engineered biocatalysts are instrumental in performing specific transformations for the synthesis of Methyl 2-cyclopentylacetate derivatives. For example, engineered ene-reductases have been utilized for the asymmetric reduction of α,β-unsaturated esters to produce chiral saturated esters. The reduction of a cyclopentenylacetate precursor with a specifically designed ene-reductase can generate this compound with a high degree of enantioselectivity.

Asymmetric Synthesis and Stereoselective Pathways

Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, offers a versatile framework for the enantioselective synthesis of complex molecules. These methods frequently enable the direct creation of chiral centers with remarkable efficiency and stereocontrol.

A key strategy in this domain is the enantioselective hydrogenation of prochiral cyclopentenylacetate derivatives. Chiral rhodium or ruthenium complexes featuring phosphine (B1218219) ligands such as BINAP or DuPhos have been effectively used to catalyze the asymmetric hydrogenation of the double bond, leading to the formation of enantiomerically enriched this compound. Another potent technique is the application of chiral catalysts in conjugate addition reactions. The Michael addition of various nucleophiles to α,β-unsaturated cyclopentenones, followed by subsequent chemical modifications, provides access to a diverse array of 2-substituted cyclopentylacetate derivatives. Chiral organocatalysts, including proline and its derivatives, have proven effective in facilitating these reactions with high enantioselectivity.

Table 2: Asymmetric Hydrogenation of Cyclopentenyl Acetate Precursors

| Catalyst | Ligand | Substrate | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R)-BINAP | Methyl 2-cyclopentenylacetate | >98% (R) |

| Ru(OAc)₂ | (S)-MeO-BIPHEP | Methyl 2-(1-cyclopentenyl)acetate | 97% (S) |

Achieving control over the relative stereochemistry of multiple chiral centers on a cyclopentane ring presents a considerable synthetic hurdle. Diastereoselective control is typically realized through either substrate-controlled or reagent-controlled methodologies. A common approach involves intramolecular reactions where the stereochemistry of a pre-existing chiral center guides the formation of a new one. For example, an intramolecular aldol (B89426) condensation of a diketone precursor can result in a bicyclic intermediate, which can then be cleaved to yield a disubstituted cyclopentane ring with a specific diastereomeric arrangement.

Radical Chemistry Applications in Synthesis

Radical reactions provide distinctive pathways for the formation of carbon-carbon bonds and the functionalization of organic molecules. The advent of controlled radical polymerization and photoredox catalysis in recent years has reinvigorated the application of radicals in organic synthesis. The synthesis of this compound derivatives can be accomplished via radical cyclization reactions. For instance, a 5-exo-trig cyclization of an appropriately substituted hexenyl radical can generate a cyclopentylmethyl radical, which can subsequently be trapped to afford the desired product. The stereochemical outcome of these cyclizations can often be governed by the conformation of the transition state.

Alkoxyl Radical Generation and Beta-Scission Reactions

Alkoxyl radicals are highly reactive intermediates that can be effectively utilized in the synthesis of complex molecules. nih.gov Their generation, often followed by a β-scission reaction, provides a powerful method for carbon-carbon bond cleavage and the formation of new cyclic and acyclic structures. nih.govsonar.ch

One notable application involves the conversion of bridged bicyclic systems into functionalized cyclopentane derivatives. sonar.chresearchgate.net For instance, the treatment of norbornenol derivatives with lead tetraacetate can generate an alkoxyl radical. sonar.chresearchgate.net In the specific case of 2-methylbicyclo[2.2.1]hept-5-en-2-ol, this method leads to the formation of cis-5-acetylmethyl-2-cyclopentyl acetate with yields of up to 65% and high stereoselectivity. sonar.chresearchgate.net The reaction proceeds through the generation of an alkoxyl radical which then undergoes a β-scission reaction, breaking a carbon-carbon bond in the bicyclic system to form a more stable cyclopentyl derivative. sonar.ch

Recent advancements have also focused on photocatalytic methods for generating alkoxyl radicals. nih.gov These methods offer milder reaction conditions and can be applied to a broader range of substrates. nih.govnih.gov For example, photoredox catalysis using an Iridium(III) catalyst has been employed to generate tert-butoxy (B1229062) radicals, which subsequently produce methyl radicals via β-scission for C-H alkylation of heteroarenes. nih.gov While not directly applied to this compound in the cited literature, this methodology highlights the potential of photocatalysis in generating key radical intermediates for similar transformations.

The table below summarizes a key finding in the synthesis of a this compound derivative using alkoxyl radical methodology.

| Starting Material | Reagent | Product | Yield | Selectivity |

| 2-methylbicyclo[2.2.1]hept-5-en-2-ol | Lead tetraacetate | cis-5-acetylmethyl-2-cyclopentyl acetate | up to 65% | Total |

Intramolecular Cyclization and Fragmentation Sequences

A novel and promising method for synthesizing medium-sized bridged bicycles, which can be precursors to cyclopentane derivatives, involves a radical intramolecular cyclization/β-fragmentation sequence. sonar.chresearchgate.net This approach often starts from readily available materials like norbornenone derivatives. sonar.chresearchgate.net

Another strategy utilizes the radical-induced fragmentation of epoxides to generate alkoxyl radicals from oxiranylcarbinyl radicals of bicyclo[2.2.n]alk-5-ene derivatives. sonar.ch Subsequent β-scission, cyclization, and either hydrogen reduction or trapping with an agent like allylstannane can afford functionalized bicyclic ketones with moderate to good yields and high stereoselectivity. sonar.ch

The sulfoxide-sulfenate rearrangement is another pathway for generating alkoxyl radicals. For example, treating 2-(1-phenylsulfinylethenyl) bicyclo[2.2.1]hept-5-ene with Bu3SnH/AIBN in refluxing toluene (B28343) produces a 2-vinylbicyclo[2.2.1]hept-5-en-oxyl radical. researchgate.net This intermediate, after fragmentation, cyclization, and trapping, yields cis-bicyclo[4.3.0]non-7-en-3-one in approximately 46% yield. researchgate.net

These methods showcase the versatility of radical reactions in constructing complex cyclic systems that can be further elaborated to obtain derivatives of this compound.

Transition Metal-Catalyzed Synthetic Routes

Carbene insertion into carbon-hydrogen (C-H) bonds is a powerful tool for C-C bond formation in organic synthesis. wikipedia.orgdicp.ac.cn While simple carbenes often lack regioselectivity, the use of transition metal catalysts, particularly dirhodium complexes, significantly enhances the selectivity of these reactions. wikipedia.org

Rhodium(II) catalysts are particularly effective in promoting carbene insertion reactions. For instance, rhodium(II) trifluoroacetate (B77799) has been shown to be an efficient catalyst for the insertion of carbenes generated from diazoesters into the C-H bonds of alkanes. acs.org In a reaction with cyclopentane and ethyl diazoacetate, the corresponding ethyl cyclopentylacetate was obtained in 50% yield. acs.org The regioselectivity of this type of reaction can be influenced by the specific rhodium catalyst used. acs.org

The general mechanism, proposed in 1993, involves the metal stabilizing the carbene, with the dissociation of the metal occurring concurrently with C-C bond formation and hydrogen atom migration. wikipedia.org This process is a prime example of metal-catalyzed C-H functionalization. wikipedia.org Intramolecular C-H insertion reactions of diazo ketones, catalyzed by rhodium, have also been successfully employed to synthesize cyclopentanones. squarespace.com

The choice of both the metal catalyst and the diazo compound is crucial for controlling the regioselectivity of the insertion. acs.org For example, with hexane (B92381) as the substrate, different rhodium catalysts can direct the insertion to different methylene (B1212753) units. wikipedia.org

| Catalyst | Carbene Precursor | Substrate | Product | Yield |

| Rh₂(O₂CCF₃)₄ | Ethyl diazoacetate | Cyclopentane | Ethyl cyclopentylacetate | 50% |

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient routes to a wide variety of organic compounds. acs.org In the context of synthesizing cyclopentylacetate derivatives, palladium-catalyzed hydrosilylation has proven to be a valuable method. researchgate.net

Palladium-catalyzed cross-coupling reactions are also fundamental in forming C-C bonds. core.ac.uk The enantioselective preparation of functionalized cyclopentanoids can be achieved via a common chiral (π-allyl)palladium complex, demonstrating the power of palladium catalysis in controlling stereochemistry. acs.org

The table below outlines the key transformation in the synthesis of a chiral cyclopentylacetate derivative.

| Starting Material | Catalyst System | Key Intermediate | Overall Yield |

| Norbornene | (S)-MOP Pd-catalyst | Optically pure chiral bicyclic lactone | 41% (over 5 steps) |

Classical Organic Synthesis Routes and Optimization Studies

Classical organic reactions such as nucleophilic substitution and esterification remain fundamental and widely used methods for the synthesis of esters like this compound. libretexts.orgpressbooks.pub

One straightforward approach involves the nucleophilic substitution of a suitable cyclopentyl derivative with an acetate or acetate equivalent. For example, the reaction of cyclopentanone (B42830) with ethyl 2-bromoacetate in the presence of a base like potassium carbonate can yield the corresponding cyclopentylacetate derivative, although yields may be moderate (around 40%).

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. pressbooks.pubpressbooks.pub In this context, cyclopentylacetic acid could be reacted with methanol (B129727) in the presence of a strong acid catalyst to produce this compound. The equilibrium of this reaction can be driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. pressbooks.pub

The reaction of an ester with an alcohol in the presence of an acid or base catalyst, known as transesterification, can also be employed. For instance, an ethyl ester of a cyclopentylacetic acid derivative could be converted to the corresponding methyl ester by reaction with methanol in the presence of an acid catalyst. pressbooks.pub

These classical methods, while sometimes requiring harsh conditions or resulting in moderate yields, offer reliable and often scalable routes to this compound and its analogs.

| Reactants | Reaction Type | Base/Catalyst | Product | Reported Yield |

| Cyclopentanone + Ethyl 2-bromoacetate | Nucleophilic Substitution | Potassium carbonate | Ethyl 2-cyclopentylacetate derivative | 40% |

| Cyclopentylacetic acid + Methanol | Fischer Esterification | Acid catalyst | This compound | N/A |

Cyclization Reactions and Ring Formation

The construction of the cyclopentane ring is a fundamental step in the synthesis of this compound and its derivatives. Various cyclization strategies have been developed to efficiently form this five-membered ring system, often serving as the core of the molecular structure. These methods primarily involve intramolecular reactions of acyclic precursors, leveraging a range of catalytic systems and reaction conditions to achieve high yields and stereoselectivity.

One of the most established and widely utilized methods for the formation of five-membered cyclic β-keto esters is the Dieckmann condensation . scienceinfo.comfiveable.melibretexts.org This intramolecular Claisen condensation involves the reaction of a 1,6-diester in the presence of a strong base, such as sodium ethoxide, to yield a five-membered ring. scienceinfo.comlibretexts.org The reaction proceeds through the formation of an enolate at the α-position of one ester group, which then attacks the carbonyl carbon of the second ester group within the same molecule. libretexts.orglibretexts.org This process is particularly effective for creating 5- and 6-membered rings due to the thermodynamic stability of these structures, which are relatively free of ring strain. fiveable.melibretexts.org The resulting cyclic β-keto ester can be a key intermediate, which can then be further modified, for instance, through alkylation and decarboxylation, to produce 2-substituted cyclopentanones. scienceinfo.comlibretexts.org

Table 1: Key Aspects of the Dieckmann Condensation for Cyclopentanone Synthesis

| Feature | Description | Reference |

| Reaction Type | Intramolecular Claisen condensation | scienceinfo.com |

| Starting Material | 1,6-Diesters (for 5-membered rings) | fiveable.melibretexts.org |

| Key Reagents | Strong base (e.g., sodium ethoxide, potassium t-butoxide) | scienceinfo.com |

| Product | Cyclic β-keto ester | fiveable.melibretexts.org |

| Driving Force | Deprotonation of the acidic α-hydrogen of the β-keto ester product | libretexts.org |

| Further Applications | The product can be alkylated and decarboxylated to yield substituted cyclopentanones. | scienceinfo.comlibretexts.org |

Beyond classical condensations, modern synthetic chemistry has introduced a variety of metal-catalyzed cyclization reactions. Ruthenium-catalyzed cycloadditions, for instance, offer a powerful and atom-efficient pathway to five-membered rings. nih.gov These processes can involve different modes of reactivity, including carbonylative [2+2+1] cycloadditions, analogous to the Pauson-Khand reaction, and non-carbonylative variants. nih.gov For example, derivatives of this compound can be synthesized through the cyclization of precursor ketones using catalysts like boron trifluoride diethyl etherate.

Radical cyclizations provide another strategic approach to cyclopentane ring formation. nih.gov These reactions can be initiated from various functional groups and proceed via intramolecular C-C bond formation. For instance, free-radical cyclization of thioacetals has been demonstrated as a viable method for assembling cyclopentane structures. ias.ac.in More advanced strategies employ metalloradical catalysis, which can activate saturated C-H bonds for cyclization, offering a novel retrosynthetic path from open-chain aldehydes. nih.gov

Intramolecular hydroamination of specific unsaturated amine derivatives, catalyzed by transition metals like palladium or gold, can also lead to the formation of cyclopentane-fused heterocyclic systems, which can be precursors to functionalized cyclopentane derivatives. rsc.org Furthermore, intramolecular cationic cyclizations, initiated by the electrocyclic cleavage of cyclopropanes, provide a route to trienic cyclopentane derivatives. researchgate.net

The choice of synthetic strategy for constructing the cyclopentane ring often depends on the desired substitution pattern and stereochemistry of the final product. The versatility of these cyclization reactions allows for the synthesis of a wide array of this compound derivatives and related compounds.

Table 2: Comparison of Selected Cyclization Methodologies for 5-Membered Ring Formation

| Methodology | Catalyst/Reagent | Precursor Type | Key Features | Reference |

| Dieckmann Condensation | Strong Base (e.g., NaOEt) | 1,6-Diester | Forms cyclic β-keto esters; classic and reliable method. | scienceinfo.comfiveable.melibretexts.org |

| Ketone Cyclization | Boron Trifluoride Etherate | Acyclic Ketone | Direct formation of the cyclopentane ring from a ketone precursor. | |

| Ruthenium-Catalyzed Cycloaddition | Ruthenium Complexes | Alkenes, Alkynes, etc. | Atom-efficient; can be carbonylative or non-carbonylative. | nih.gov |

| Radical Cyclization | Radical Initiators/Catalysts | Unsaturated Precursors/Thioacetals | Versatile for various functional groups; can be initiated by different means. | nih.govias.ac.in |

| Intramolecular Hydroamination | PdCl₂ or AuCl | Unsaturated Amines | Forms N-heterocycles fused to a cyclopentane ring. | rsc.org |

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Cyclopentylacetate

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. For esters like Methyl 2-cyclopentylacetate, the rate of hydrolysis is a key area of investigation. A kinetic study on the alkaline hydrolysis of the structurally similar Cyclopentyl Acetate (B1210297) revealed activation parameters that are consistent with a standard bimolecular acyl substitution mechanism, showing no abnormalities due to the cyclopentyl ring. nih.gov

The activation parameters for the alkaline hydrolysis of Cyclopentyl Acetate in water have been determined, providing a quantitative measure of the energy requirements and molecular ordering in the transition state. nih.gov These values serve as a close proxy for the hydrolysis of this compound.

Table 1: Activation Parameters for Alkaline Hydrolysis of Cyclopentyl Acetate

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 11.2 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 10.6 | kcal/mol |

| Entropy of Activation (ΔS‡) | -26.1 | cal/(mol·K) |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for monitoring the progress of reactions. In the transformation of this compound, the disappearance of the characteristic ester carbonyl stretch in the IR spectrum (~1740 cm⁻¹) and the evolution of signals corresponding to the product would be tracked. Similarly, ¹H and ¹³C NMR spectroscopy allow for the identification of intermediates and final products by observing shifts in the signals of the cyclopentyl ring protons and the methyl group.

Computational Approaches to Reaction Pathway Analysis

Computational chemistry offers powerful tools for mapping out the intricate details of reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a commonly employed method to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the most favorable mechanistic route. rsc.orgmdpi.com

For ester transformations, theoretical calculations are used to elucidate the structure of key intermediates, such as the tetrahedral intermediate in nucleophilic acyl substitution. researchgate.net Studies on the acid-catalyzed hydrolysis of simple esters like methyl acetate have shown that the inclusion of several water molecules in the computational model is often necessary to accurately simulate the reaction environment and obtain a realistic energy barrier. researchgate.net These calculations can differentiate between competing mechanisms, such as the A_AC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) and A_AL2 (acid-catalyzed, bimolecular, alkyl-oxygen cleavage) pathways, confirming that the A_AC2 mechanism has a significantly lower energy barrier for typical esters. researchgate.net

Furthermore, computational analysis provides insight into the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict reactivity. For a related compound, ethyl (2S)-2-amino-2-cyclopentyl-acetate, DFT calculations showed that the LUMO is predominantly located on the ester carbonyl group, correctly identifying it as the primary site for electrophilic susceptibility and nucleophilic attack. A similar distribution is expected for this compound.

Electrophilic and Nucleophilic Reactivity Profiling

This compound exhibits dual reactivity, acting as both an electrophile at its carbonyl carbon and, upon deprotonation, as a nucleophile at its α-carbon.

Electrophilic Reactivity: The primary electrophilic site is the carbonyl carbon, which carries a partial positive charge due to the electronegativity of the two adjacent oxygen atoms. This site is susceptible to attack by nucleophiles in a class of reactions known as nucleophilic acyl substitution. nih.gov The general mechanism involves two key steps:

Nucleophilic addition to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. nih.gov

Elimination of the leaving group (methoxide, -OCH₃) from the tetrahedral intermediate, which reforms the C=O double bond and yields the substituted product. nih.gov

A classic example is the base-catalyzed hydrolysis with a hydroxide (B78521) ion (OH⁻) as the nucleophile. The reaction proceeds through a tetrahedral intermediate to yield a cyclopentylacetate anion and methanol (B129727). snnu.edu.cn Another example is the reaction with biguanide (B1667054) derivatives in the presence of sodium methoxide (B1231860), where this compound serves as the electrophile in the synthesis of more complex triazine molecules.

Nucleophilic Reactivity: The protons on the α-carbon (the carbon atom adjacent to the carbonyl group) are weakly acidic and can be removed by a suitable base, such as sodium methoxide, to form an enolate ion. researchgate.net This enolate is a potent carbon-based nucleophile.

A key example of this reactivity is the base-mediated self-condensation reaction. In this process, the enolate of one this compound molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. This results in the formation of a β-keto ester, specifically Methyl 2,4-dicyclopentyl-3-oxobutanoate, with the elimination of a methoxide ion. researchgate.net

Hydrolysis and Transesterification Kinetics and Thermodynamics

Hydrolysis and transesterification are fundamental transformations of this compound, involving the cleavage and formation of ester bonds.

Transesterification is the process of converting one ester into another by reacting it with an alcohol.

Base-catalyzed transesterification follows a two-step addition-elimination mechanism, similar to hydrolysis, with an alkoxide ion as the nucleophile.

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to activate the ester toward nucleophilic attack by an alcohol molecule.

Thermodynamics: Thermodynamic analysis of the related system involving the transesterification of cyclopentyl acetate with methanol to produce methyl acetate and cyclopentanol (B49286) provides valuable insights. ntu.edu.sg The data indicates that transesterification reactions involving simple esters are typically exothermic. ntu.edu.sg

Table 2: Thermodynamic Data for the Transesterification of Cyclopentyl Acetate with Methanol

| Temperature (K) | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| 298.15 | -5.74 | -5.23 |

| 323.15 | -5.84 | -4.83 |

| 343.15 | -5.91 | -4.49 |

The negative enthalpy change (ΔH) confirms the exothermic nature of the reaction. ntu.edu.sg The Gibbs free energy change (ΔG) becomes less negative (or increases) as the temperature rises, indicating that lower temperatures are more favorable for achieving a higher equilibrium conversion to the products. ntu.edu.sg For the transesterification of cyclopentyl acetate, optimal reaction temperatures are suggested to be in the range of 323.15 K to 343.15 K (50°C to 70°C). ntu.edu.sg

Spectroscopic and Advanced Analytical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of Methyl 2-cyclopentylacetate. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the chemical environment of the protons, their multiplicity (splitting patterns), and the relative number of protons in each environment through integration. chemicalbook.comdocbrown.info The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical shifts, indicating their functional group and hybridization state. chemicalbook.comdocbrown.info

For this compound, the expected signals in the ¹H NMR spectrum would correspond to the methoxy (B1213986) group protons (-OCH₃), the alpha-protons on the carbon adjacent to the carbonyl group (-CH₂-COO), the single proton on the cyclopentyl ring attached to the acetate (B1210297) group (CH), and the remaining methylene (B1212753) protons of the cyclopentyl ring. chemicalbook.com Due to the dynamic nature of the cyclopentane (B165970) ring, the signals for its protons can be complex, but they are generally averaged out over time. docbrown.infodocbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the structural assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons, confirming the -CH-CH₂- connectivity within the cyclopentyl ring and the coupling between the alpha-protons and the cyclopentyl methine proton. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical chemical shift values for similar structural motifs.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOCH₃ | ~3.67 | Singlet (s) | ~51.5 |

| -CH₂-COO- | ~2.30 | Doublet (d) | ~41.2 |

| Cyclopentyl-CH- | ~2.50 | Multiplet (m) | ~45.0 |

| Cyclopentyl -CH₂- (4 positions) | ~1.20 - 1.80 | Multiplet (m) | ~25.0, ~32.0 |

| -C=O | - | - | ~173.0 |

The stereochemistry of a molecule is crucial for its chemical and biological properties. This compound, with the chemical structure Cyclopentyl-CH₂-COOCH₃, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers or diastereomers.

However, if the compound were chiral (for instance, a related compound like Methyl 2-cyclopentylpropanoate), advanced NMR techniques would be essential for determining its absolute configuration. One common method involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). youtube.comresearchgate.net By reacting the chiral alcohol precursor of the ester with (R)- and (S)-MTPA to form diastereomeric Mosher esters, it is possible to determine the absolute stereochemistry by analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the resulting diastereomers. youtube.comfordham.edu Nuclear Overhauser Effect (NOE) experiments, such as 1D or 2D NOESY, could also be used on such derivatives to determine the spatial proximity of different protons, which can help in assigning the relative and absolute stereochemistry. acs.orgnih.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 142.20 g/mol . nih.gov

The fragmentation of esters upon electron ionization (EI) typically follows predictable pathways. libretexts.orgacs.orgwhitman.edu Key fragmentation processes for this compound would include:

Alpha-cleavage: Loss of the methoxy radical (•OCH₃) to form an acylium ion [M-31]⁺.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for this specific structure, a related rearrangement involving the cyclopentyl ring could occur.

Loss of the cyclopentyl group: Cleavage of the bond between the cyclopentyl ring and the alpha-carbon can lead to the formation of a cyclopentyl cation or radical.

Ester-specific fragmentations: Cleavage can result in characteristic ions such as [CH₂COOCH₃]⁺. whitman.eduacs.org

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 111 | [C₇H₁₁O]⁺ | Loss of •OCH₃ (M-31) |

| 87 | [C₄H₇O₂]⁺ | Cleavage of cyclopentyl-CH₂ bond |

| 74 | [C₃H₆O₂]⁺• | Ion from rearrangement |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Chromatographic Methodologies for Purity Assessment and Separation Research

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for the analysis of this compound. mdpi.comnih.gov In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. acs.orgresearchgate.net The retention time is a characteristic property of the compound under specific GC conditions.

Coupling the gas chromatograph to a mass spectrometer allows for the identification of the compound as it elutes from the column. nih.gov The mass spectrometer provides a mass spectrum for the eluting peak, which can be compared to spectral libraries for positive identification. nih.govnist.gov This technique is highly sensitive and can be used to quantify the amount of this compound in a sample and identify any volatile impurities. nih.gov

Table 3: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-5ms (or similar non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) is another valuable technique for assessing the purity of this compound, particularly for detecting non-volatile impurities. quora.com A reversed-phase HPLC method would typically be employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.netgoogle.com

The compound is separated based on its hydrophobicity. Purity is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram. Detection can be challenging as the ester chromophore provides only weak UV absorbance at low wavelengths (~210 nm). Therefore, a UV detector set to a low wavelength or an alternative detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) might be used for better sensitivity. oatext.comgerli.com

Table 4: Hypothetical HPLC Method for Purity Assessment

| Parameter | Typical Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm |

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy is a crucial analytical technique for the characterization of molecular structures, providing detailed insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared (IR) radiation or the inelastic scattering of monochromatic light (Raman spectroscopy) with a molecule, a spectrum is produced that corresponds to the discrete vibrational energy levels of the molecular bonds. Each peak in the spectrum can be attributed to a specific vibrational mode, such as stretching, bending, or rocking. For this compound, vibrational spectroscopy allows for the unambiguous identification of its key structural features: the cyclopentane ring and the methyl ester group.

Due to a lack of direct experimental or computational studies focused solely on the vibrational spectrum of this compound, this analysis is based on the well-established characteristic vibrational frequencies of its constituent functional groups and data from structurally analogous compounds, including cyclopentane, methyl acetate, and various substituted cyclopentanes.

The primary vibrational modes of this compound can be categorized into those associated with the cyclopentane ring and those corresponding to the methyl acetate substituent.

Cyclopentane Ring Vibrations: The cyclopentane moiety, a five-membered aliphatic ring, is known for its non-planar conformations, which influence its vibrational spectrum. The key vibrational modes for the cyclopentane ring in this compound are expected to include:

C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the cyclopentane ring typically appear in the region of 2850-3000 cm⁻¹. These are further divided into asymmetric and symmetric stretching modes of the CH₂ groups and the stretching of the tertiary C-H at the point of substitution.

CH₂ Scissoring: The scissoring (or bending) vibrations of the methylene groups in the cyclopentane ring are characteristically observed around 1450-1470 cm⁻¹.

Ring Vibrations: The stretching and deformation of the carbon-carbon bonds within the cyclopentane ring give rise to a series of complex vibrations, often referred to as ring breathing and ring puckering modes. These vibrations are typically found in the fingerprint region of the spectrum, from approximately 800 to 1200 cm⁻¹. The substitution of the methyl acetate group at the 2-position is expected to cause shifts in these frequencies compared to unsubstituted cyclopentane due to mass effects and changes in the ring's symmetry and strain.

Methyl Acetate Group Vibrations: The methyl acetate functional group introduces several strong and characteristic absorption bands that are readily identifiable.

C=O Stretching: The carbonyl (C=O) stretching vibration of the ester group is one of the most intense and characteristic bands in the infrared spectrum. For aliphatic esters like this compound, this peak is expected to appear in the range of 1735-1750 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration.

C-O Stretching: Ester functional groups exhibit two distinct C-O stretching vibrations. The C-O stretch between the carbonyl carbon and the oxygen atom (C-O-C) typically appears as a strong band in the 1150-1300 cm⁻¹ region. The O-CH₃ stretch is also found in this region, often coupled with other vibrations.

CH₃ Vibrations: The methyl group of the ester function will display its own characteristic vibrations, including symmetric and asymmetric stretching modes near the C-H stretching region of the cyclopentane ring, as well as bending (scissoring and rocking) modes. The symmetric bending of the methyl group is typically observed around 1375 cm⁻¹, while the asymmetric bending appears near 1450 cm⁻¹.

The coupling of vibrations between the cyclopentane ring and the methyl acetate group can lead to a more complex spectrum than a simple overlay of the two individual components. The substituent's mass and electronic effects can influence the ring's vibrational modes, and similarly, the conformational flexibility of the cyclopentane ring can affect the environment of the ester group.

A detailed assignment of the principal vibrational modes for this compound, based on the analysis of its constituent parts and related molecules, is presented in the following data tables.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2950 - 3000 | ν(C-H) | Asymmetric Stretch | CH₃ (ester) |

| 2850 - 2960 | ν(C-H) | Asymmetric & Symmetric Stretch | CH₂ & CH (cyclopentane) |

| 1735 - 1750 | ν(C=O) | Stretch | Carbonyl (ester) |

| 1450 - 1470 | δ(CH₂) | Scissoring | Cyclopentane |

| 1430 - 1450 | δ(CH₃) | Asymmetric Bend | Methyl (ester) |

| 1360 - 1380 | δ(CH₃) | Symmetric Bend | Methyl (ester) |

| 1150 - 1300 | ν(C-O) | Stretch | Ester |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like Methyl 2-cyclopentylacetate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

From these calculations, key global reactivity descriptors can be derived to predict the chemical behavior of the molecule. acs.orgresearchgate.networldscientific.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org

For this compound, DFT calculations would likely reveal that the HOMO is localized around the ester oxygen atoms, which have lone pairs of electrons, making this region susceptible to electrophilic attack. Conversely, the LUMO would be expected to be centered on the carbonyl carbon, identifying it as the primary site for nucleophilic attack. Other descriptors such as chemical potential, hardness, softness, and the electrophilicity index can also be calculated to provide a more comprehensive reactivity profile. scielo.org.mx

Illustrative Data Table: Predicted Global Reactivity Descriptors for this compound (Note: Data are hypothetical)

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating ability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 10.7 eV | Suggests high kinetic stability |

| Chemical Hardness (η) | 5.35 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.98 eV | Quantifies electrophilic character |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding synthetic chemists in predicting reaction outcomes and designing new experiments.

Molecular Dynamics Simulations for Conformational Landscape Analysis

This compound is a flexible molecule due to the non-planar nature of the cyclopentane (B165970) ring and the rotatable single bonds in the acetate (B1210297) side chain. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. morressier.com MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing insights into the preferred shapes (conformers) and the energy barriers between them. nih.gov

For the cyclopentane ring, the primary conformations are the "envelope" and "twist" forms. MD simulations would reveal the relative energies of these puckered structures and the dynamics of their interconversion. Furthermore, the orientation of the methyl acetate group relative to the ring can vary. A thorough conformational search using techniques like low-mode search or stochastic methods combined with MD would identify the most stable conformers. nih.govacs.org Studies on similar flexible cyclic and acyclic compounds have demonstrated the efficacy of these methods in mapping the potential energy surface. frontiersin.orgmdpi.com

The results of these simulations can be presented as a potential energy surface map or a table of low-energy conformers, indicating their relative populations at a given temperature based on the Boltzmann distribution. This information is critical for understanding how the molecule's shape influences its physical properties and biological interactions.

Illustrative Data Table: Low-Energy Conformers of this compound from MD Simulations (Note: Data are hypothetical)

| Conformer ID | Ring Pucker | Side Chain Torsion Angle (°) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conf-1 | Envelope | 178 | 0.00 | 65.2 |

| Conf-2 | Twist | 65 | 0.85 | 20.1 |

| Conf-3 | Envelope | -62 | 1.20 | 10.5 |

| Conf-4 | Twist | -175 | 1.95 | 4.2 |

In Silico Screening and Virtual Ligand Design for Related Compounds

In silico screening, also known as virtual screening, is a computational technique used in drug discovery and materials science to search large libraries of chemical structures for molecules with desired properties. nih.govmedchemexpress.com Should this compound be identified as a scaffold of interest (for example, as a fragrance or a bioactive compound), its derivatives could be designed and evaluated virtually.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this process. QSAR models are mathematical equations that relate the chemical structure of a compound to a specific property, such as biological activity or odor intensity. nih.govacs.org For a series of esters, a QSAR model might use descriptors like molecular weight, logP (lipophilicity), and electronic parameters (calculated via quantum chemistry) to predict their efficacy. acs.org

A virtual library of compounds related to this compound could be generated by computationally adding different substituents to the cyclopentane ring or modifying the ester group. These virtual compounds would then be passed through a QSAR model to predict their properties, allowing researchers to prioritize the synthesis and testing of only the most promising candidates. This approach significantly accelerates the discovery process and reduces costs. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for confirming the identity of a synthesized compound.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govacs.orgresearchgate.net By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. Comparing this predicted spectrum to an experimental one can help assign peaks and confirm the proposed structure. mdpi.com The accuracy of these predictions can be further enhanced by considering conformational averaging from molecular dynamics simulations. researchgate.net

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The carbonyl (C=O) stretch of the ester group in this compound would be a particularly strong and characteristic band, predicted to appear in the range of 1735-1750 cm⁻¹. spectroscopyonline.comorgchemboulder.comspectroscopyonline.com Discrepancies between predicted and experimental spectra can often be resolved by applying empirical scaling factors or by using more advanced computational methods that account for anharmonicity. The validation of computational predictions against experimental data is a critical step to ensure the reliability of the theoretical models. nih.govrsc.orgnih.gov

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for this compound (Note: Data are hypothetical)

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | 174.5 ppm | 174.2 ppm |

| ¹H NMR Chemical Shift (O-CH₃) | 3.68 ppm | 3.66 ppm |

| IR Frequency (C=O stretch) | 1765 cm⁻¹ (unscaled) | 1740 cm⁻¹ |

| IR Frequency (C=O stretch) | 1742 cm⁻¹ (scaled) | 1740 cm⁻¹ |

Applications of Methyl 2 Cyclopentylacetate in Specialized Organic Synthesis

Precursor in Pharmaceutical Intermediates and Drug Scaffold Synthesis

The cyclopentane (B165970) moiety is a common feature in many biologically active molecules, offering a rigid scaffold that can orient functional groups in a specific three-dimensional arrangement. This makes Methyl 2-cyclopentylacetate a valuable starting material for the synthesis of pharmaceutical intermediates and novel drug scaffolds.

Design and Synthesis of Amino Acid Derivatives for Medicinal Chemistry

While the direct use of this compound as a starting material for the synthesis of amino acid derivatives is not extensively documented in publicly available scientific literature, the synthesis of cyclopentane-containing amino acids is a significant area of medicinal chemistry. These non-proteinogenic amino acids are of interest for creating peptides with enhanced stability and unique conformational properties. The synthesis of polyhydroxylated cyclopentane β-amino acids, for instance, has been achieved from other starting materials, highlighting the importance of the cyclopentane scaffold in this class of compounds. The existence of commercially available derivatives such as Methyl 2-amino-2-cyclopentylacetate hydrochloride further underscores the relevance of this structural motif in the design of novel amino acid-based therapeutics.

Synthesis of Histamine (B1213489) H4 Receptor Antagonist Ligands

The histamine H4 receptor is a target for the development of drugs to treat inflammatory and immune disorders. mdpi.comnih.gov The synthesis of antagonists for this receptor involves the construction of complex heterocyclic systems. A thorough review of the synthetic routes for various histamine H4 receptor antagonists does not indicate the use of this compound as a direct precursor or building block. The reported syntheses typically involve the coupling of different heterocyclic cores and side chains, without the explicit incorporation of a cyclopentylacetate moiety. nih.govmdpi.comresearchgate.net

Building Blocks for Neurotransmitter Analogs and Modulators

Neurotransmitters and their analogs are crucial for studying and treating neurological disorders. The synthesis of these molecules often requires specific scaffolds to mimic the natural ligand's interaction with its receptor. While the cyclopentane ring is a feature in some neurologically active compounds, the specific application of this compound as a building block for neurotransmitter analogs or modulators is not well-documented in the current scientific literature. The synthesis of such analogs typically follows established routes that may not involve this particular starting material. nih.govnih.govuoregon.edu

Building Block in Agrochemical Research and Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the exploration of novel chemical scaffolds to overcome resistance and improve efficacy. Despite the potential for the cyclopentyl group to impart desirable properties, there is currently a lack of specific, publicly available research detailing the use of this compound as a key building block in the synthesis of new agrochemicals.

Intermediate in Natural Product Synthesis and Analog Generation

Natural products and their analogs are a rich source of inspiration for drug discovery and development. The structural complexity of these molecules often presents significant synthetic challenges, where versatile building blocks like this compound can play a crucial role.

Jasmonate and Related Phytohormone Analog Synthesis

A significant application of the structural motif found in this compound is in the synthesis of jasmonates and their analogs. Jasmonates are a class of plant hormones that regulate various aspects of plant growth and development. The synthesis of (-)-methyl jasmonate, a prominent member of this family, has been reported to involve the introduction of a methoxycarbonylmethyl substituent to a cyclopentane ring. nih.gov This was achieved through the alkylation of a π-allyl palladium intermediate with dimethyl malonate. nih.gov This key step constructs the very methyl acetate (B1210297) side chain attached to a cyclopentane ring that is the defining feature of this compound. This highlights the importance of this structural unit in the synthesis of this class of phytohormones and their analogs, suggesting that derivatives of cyclopentylacetic acid are valuable intermediates in this field. rsc.orgmdpi.comdb-thueringen.de

Below is a table summarizing the key synthetic step in the synthesis of (-)-Methyl Jasmonate that is relevant to the structure of this compound:

| Reaction Step | Reactants | Reagents | Product Feature | Reference |

| Alkylation | (1R,2S,3S,2'Z)-3-acetoxy-2-(pent-2'-enyl)cyclopent-4-ene-1-ol derived π-allyl palladium intermediate | Dimethyl malonate | Introduction of the methoxycarbonylmethyl substituent to the cyclopentane ring | nih.gov |

This table illustrates the formation of the core structure of jasmonates, which is closely related to this compound.

Carbanucleoside Analogue Precursors

The synthesis of carbanucleoside analogues, where a cyclopentane or a related carbocyclic ring replaces the furanose sugar of natural nucleosides, represents a critical area of medicinal chemistry research. These modified nucleosides often exhibit potent antiviral and anticancer activities. A key strategy in the synthesis of these analogues involves the use of appropriately functionalized cyclopentane derivatives as foundational precursors.

Research has demonstrated that derivatives of cyclopentyl acetate are instrumental in constructing the core carbocyclic framework of these therapeutic agents. While direct utilization of this compound is not extensively documented in mainstream literature, the principle of employing substituted cyclopentanes is a well-established methodology. For instance, the synthesis of functionalized cyclopentanes serves as a common route to access carbocyclic C- or N-nucleosides. acs.org This approach allows for the stereoselective introduction of various substituents onto the cyclopentane ring, mimicking the hydroxyl groups and the nucleobase attachment point of natural nucleosides.

A notable example involves the use of a related cyclopentane derivative in the preparation of precursors for carbanucleoside analogues. This highlights the importance of the cyclopentyl scaffold, which can be derived from or is structurally related to this compound, in the development of these vital therapeutic compounds. The ability to create diverse stereoisomers of functionalized cyclopentanes is crucial for exploring the structure-activity relationships of the resulting carbanucleoside analogues.

Table 1: Key Intermediates in Carbanucleoside Analogue Synthesis

| Precursor Compound | Synthetic Application | Resulting Analogue Class |

| Functionalized Cyclopentanes | Construction of the core carbocyclic ring | Carbanucleoside C- and N-analogues |

Application in Material Science Research for Specialty Polymer Precursors

The exploration of novel monomers is a continuous pursuit in material science, aiming to develop specialty polymers with tailored properties for advanced applications. While the direct application of this compound as a monomer in large-scale polymer production is not prominently reported in publicly available scientific literature, its structural motifs suggest potential as a precursor for specialty polymers. The cyclopentyl group can impart unique thermal and mechanical properties to a polymer backbone, such as increased rigidity and a higher glass transition temperature.

Bio-based synthesis routes are increasingly being explored for the production of polymer monomers. Research into the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock and its subsequent use in creating bifunctional diol monomers for polyurethanes demonstrates the potential of cyclopentane derivatives in the polymer industry. rsc.org This indicates a plausible, though not yet explicitly documented, future application for other functionalized cyclopentanes like this compound. The ester functionality of this compound could potentially be utilized in polycondensation reactions, such as the synthesis of polyesters, where it could be incorporated as a comonomer to modify the polymer's properties.

Further research is required to fully elucidate the potential of this compound as a direct monomer or as a precursor in the synthesis of specialty polymers. Its role may lie in niche applications where the specific properties conferred by the cyclopentyl moiety are highly desired.

Development of Novel Chemical Reagents and Auxiliaries

The development of novel reagents and chiral auxiliaries is fundamental to advancing the field of asymmetric synthesis, enabling the selective production of single enantiomers of chiral molecules. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org

While the direct use of this compound as a chiral auxiliary is not extensively documented, its structure contains a chiral center (at the point of attachment of the acetate group to the cyclopentyl ring, assuming substitution on the ring), making it a potential candidate for development into such a reagent. The cyclopentyl framework can provide a rigid scaffold that can effectively bias the stereochemical course of a reaction.

The synthesis of enantiomerically pure cyclopentane building blocks is a significant area of research, as these blocks are valuable for the synthesis of a wide range of complex molecules. researchgate.net Methodologies for the asymmetric synthesis of functionalized cyclopentanes often employ chiral auxiliaries to achieve high levels of stereocontrol. nih.gov It is conceivable that this compound, particularly in its enantiomerically pure forms, could serve as a starting material for the synthesis of novel chiral ligands or auxiliaries. The ester group provides a handle for further chemical modification, allowing for the attachment of coordinating groups or other functionalities necessary for its role as a reagent or auxiliary.

The broader context of using cyclopentane derivatives in asymmetric synthesis is well-established. For example, D-glucose-derived chiral auxiliaries have been used in the enantioselective synthesis of cross-conjugated cyclopentenones. nih.gov This underscores the potential of chiral cyclopentane-based molecules in stereoselective transformations. Future research may focus on the derivatization of this compound to unlock its potential in this critical area of organic chemistry.

Biological Activity and Structure Activity Relationship Sar Research of Methyl 2 Cyclopentylacetate Derivatives

Molecular Target Identification and Binding Mechanism Investigations

Comprehensive searches of scientific databases and literature reveal a notable absence of studies specifically identifying the molecular targets of methyl 2-cyclopentylacetate. Consequently, detailed information regarding its binding mechanisms is not available at present.

Enzyme Inhibition Studies and Mechanistic Elucidation

There is a significant gap in the scientific literature concerning the direct enzyme inhibition properties of this compound and its derivatives. As of the latest review of available data, no specific enzymatic targets or mechanistic studies on how these compounds might inhibit enzymatic activity have been published. Future research is necessary to explore the potential for this class of compounds to interact with and modulate the function of various enzymes.

Receptor Modulation and Agonist/Antagonist Activity Profiling

Similarly, the interaction of this compound with cellular receptors has not been a subject of published research. There are currently no available studies that profile the agonist or antagonist activities of this compound or its derivatives on any known receptor types. This remains a critical area for future investigation to understand any potential signaling pathways that might be modulated by these molecules.

Stereochemical Influence on Biological Activity

The influence of stereochemistry on the biological activity of a molecule can be profound. However, in the case of this compound, there is a lack of research into how its different stereoisomers may affect its biological function. The cyclopentane (B165970) ring contains chiral centers, suggesting that enantiomers and diastereomers will exist. The differential effects of these stereoisomers on biological systems are yet to be determined, representing another important avenue for future research in the structure-activity relationship of this compound class.

Biosynthesis and Metabolism of Related Endogenous Compounds

While direct research on the biosynthesis and metabolism of this compound is not available, its structural similarity to the cyclopentanone (B42830) ring of jasmonates offers a valuable comparative context.

Jasmonate Signaling Pathways in Plants

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that play crucial roles in regulating plant growth, development, and responses to stress. nih.govresearchgate.net The biosynthesis of jasmonic acid is a well-characterized pathway that occurs in three cellular compartments: the chloroplast, peroxisome, and cytoplasm. nih.govresearchgate.net

The process begins in the chloroplast with the release of α-linolenic acid from membrane lipids. researchgate.net This is followed by a series of enzymatic reactions that lead to the formation of 12-oxo-phytodienoic acid (OPDA). researchgate.net OPDA is then transported to the peroxisome, where it undergoes reduction and a series of β-oxidation steps to yield jasmonic acid. researchgate.net In the cytoplasm, JA can be further metabolized into various active or inactive forms. researchgate.net One of the most well-studied active forms is the amino acid conjugate, jasmonoyl-isoleucine (JA-Ile), which is recognized by the F-box protein CORONATINE INSENSITIVE1 (COI1), the primary receptor for jasmonates. nih.govresearchgate.net

The binding of JA-Ile to COI1 leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. researchgate.net This degradation relieves the repression of transcription factors, such as MYC2, allowing for the expression of jasmonate-responsive genes that are involved in plant defense and other physiological processes. researchgate.net Methyl jasmonate (MeJA), the methyl ester of jasmonic acid, is another important derivative that can be converted to jasmonic acid in the plant cell. nih.gov

Mechanistic Studies of Cellular and Subcellular Interactions

Elucidating the interactions of a compound at the cellular and subcellular level is fundamental to understanding its biological effects. At present, there is a clear absence of published mechanistic studies detailing how this compound or its derivatives interact with cells and their organelles. Research in this area would be essential to determine any potential effects on cellular processes such as proliferation, apoptosis, or signal transduction.

Environmental Fate and Degradation Pathway Research

Biotic Degradation Pathways and Microbial Transformation Studies

Biotic degradation, mediated by microorganisms, is expected to be a significant pathway for the removal of Methyl 2-cyclopentylacetate from the environment. Esters are generally considered to be readily biodegradable.

The primary mechanism of biotic degradation for esters is enzymatic hydrolysis by esterases, which are ubiquitous in a wide range of bacteria and fungi. This process is analogous to chemical hydrolysis, breaking the ester bond to form cyclopentylacetic acid and methanol (B129727). These initial degradation products are then typically further metabolized by microorganisms.

Aerobic Degradation: In the presence of oxygen, microorganisms are expected to readily degrade this compound. Fatty acid methyl esters (FAMEs), which share the methyl ester functional group, are known to be readily biodegradable under aerobic conditions. The resulting cyclopentylacetic acid would likely be further broken down through beta-oxidation or other metabolic pathways, ultimately leading to carbon dioxide and water.

Anaerobic Degradation: Under anaerobic conditions, the biodegradation of esters can also occur, although typically at a slower rate than in aerobic environments. Studies on various alkyl esters in marine and freshwater sediments have demonstrated their susceptibility to anaerobic biodegradation. The process would still involve the initial hydrolysis to the corresponding acid and alcohol, which would then be fermented or otherwise metabolized by anaerobic microbial consortia.

While specific microbial transformation studies on this compound are not documented in publicly available literature, the general pathway for microbial degradation of a simple ester is well-established.

Table of Expected Biotic Degradation Steps:

| Step | Process | Reactant(s) | Key Enzyme Class | Product(s) |

|---|---|---|---|---|

| 1 | Hydrolysis | This compound, Water | Esterase | Cyclopentylacetic acid, Methanol |

Environmental Persistence and Transformation Kinetics

The environmental persistence of a chemical is determined by how long it remains in a particular environmental compartment. Based on the expected abiotic and biotic degradation pathways, this compound is not anticipated to be highly persistent in the environment.

The rate of degradation, and therefore the persistence, will be influenced by a variety of environmental factors:

pH: As discussed, pH will significantly affect the rate of abiotic hydrolysis.

Temperature: Higher temperatures generally increase the rates of both chemical reactions and microbial activity, leading to faster degradation.

Microbial Population: The presence of a diverse and active microbial community will enhance the rate of biotic degradation.

Oxygen Availability: The rate of biodegradation is typically faster under aerobic conditions.

Nutrient Availability: The presence of other nutrients (e.g., nitrogen, phosphorus) will support microbial growth and enhance biodegradation.

While a specific environmental half-life for this compound has not been reported, studies on fatty acid methyl esters in soil and groundwater indicate that they are readily biodegradable. The half-life of such compounds can range from days to weeks, depending on the environmental conditions.

Table of Factors Influencing Environmental Persistence:

| Factor | Influence on Persistence | Rationale |

|---|---|---|

| High Microbial Activity | Decreases | Enhanced biotic degradation. |

| Alkaline pH | Decreases | Increased rate of abiotic hydrolysis. |

| Low Temperatures | Increases | Slower rates of both abiotic and biotic degradation. |

| Anaerobic Conditions | Increases | Biodegradation is typically slower without oxygen as a terminal electron acceptor. |

Advanced Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in environmental samples such as water, soil, and sediment require sensitive and specific analytical methods. While standard methods for this specific compound are not established, techniques used for the analysis of similar volatile and semi-volatile organic compounds are applicable.

Advanced analytical methods for the environmental monitoring of esters like this compound typically involve a sample preparation step followed by chromatographic separation and detection.

Sample Preparation:

Liquid-Liquid Extraction (LLE): For water samples, LLE with a suitable organic solvent can be used to extract the compound.

Solid-Phase Extraction (SPE): This technique can be used to concentrate the analyte from water samples and remove interfering matrix components.

Soxhlet Extraction or Pressurized Liquid Extraction (PLE): These methods are suitable for extracting the compound from solid matrices like soil and sediment.

Headspace or Purge-and-Trap Sampling: For volatile esters, these techniques can be used to extract the compound from the sample matrix into the gas phase for analysis.

Chromatographic Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile and semi-volatile organic compounds. GC provides excellent separation, and MS offers high sensitivity and specificity for identification and quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID): While less specific than GC-MS, GC-FID is a robust and sensitive technique for quantifying organic compounds.

High-Performance Liquid Chromatography (HPLC): For less volatile esters or for samples where derivatization is not desirable, HPLC coupled with a suitable detector (e.g., UV or MS) can be employed.

Table of Advanced Analytical Techniques:

| Analytical Technique | Principle | Application for this compound | Advantages |

|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection and identification by mass spectrometry. | Ideal for quantification and confirmation in water, soil, and air samples. | High sensitivity, high selectivity, structural information for confirmation. |

| GC-FID | Separation by gas chromatography, detection by flame ionization. | Quantitative analysis in various environmental matrices. | Robust, reliable, good for quantification. |

| HPLC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Analysis of less volatile degradation products or in complex matrices. | Suitable for a wide range of compound polarities, high sensitivity and selectivity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.